N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-19-16-11/h1-7H,8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFMKVUAPZTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid
The benzo[c]thiadiazole core is synthesized through cyclization reactions. A common approach involves the reaction of 1,2-diaminobenzene derivatives with sulfur monochloride (S$$2$$Cl$$2$$) or thionyl chloride (SOCl$$_2$$) under controlled conditions. For example, 4,7-dibromobenzo[c]thiadiazole serves as a versatile intermediate, which can undergo palladium-catalyzed carbonylation to introduce the carboxylic acid group at the 5-position.
Reaction Conditions :
Preparation of 4-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine is commercially available but can also be synthesized via reduction of 4-pyridinecarbonitrile using hydrogen gas and a Raney nickel catalyst at 50°C. The reaction typically achieves >90% conversion, with the product purified via distillation under reduced pressure.
Amide Bond Formation: Methodologies and Optimization
The coupling of benzo[c]thiadiazole-5-carboxylic acid and 4-(aminomethyl)pyridine is central to the synthesis. Two primary strategies are employed: in-situ activation of the carboxylic acid and pre-activation to an acid chloride .
In-Situ Activation Using Coupling Reagents
Modern peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amidation in polar aprotic solvents like DMF or THF.
Procedure :
- Dissolve benzo[c]thiadiazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
- Add DIPEA (2.0 equiv) and stir at 0°C for 10 minutes.
- Introduce 4-(aminomethyl)pyridine (1.1 equiv) and react at room temperature for 6 hours.
- Yield : 78–85% after purification via silica gel chromatography.
Advantages :
- Mild conditions minimize side reactions.
- High functional group tolerance.
Acid Chloride Route
Conversion of the carboxylic acid to its corresponding acid chloride followed by amine coupling is a classical approach.
Procedure :
- React benzo[c]thiadiazole-5-carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux for 2 hours.
- Remove excess SOCl$$_2$$ under vacuum.
- Add 4-(aminomethyl)pyridine (1.2 equiv) and triethylamine (2.0 equiv) in dry DCM. Stir at 0°C for 1 hour.
- Yield : 70–75% after recrystallization from ethyl acetate/hexane.
Challenges :
Alternative Synthetic Pathways and Functionalization
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate coupling reactions. A 30-minute reaction at 120°C using HATU and DIPEA in DMF improves yields to 88–92% while reducing side product formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
- 1H NMR (500 MHz, CDCl$$3$$): δ 8.95 (s, 1H, thiadiazole-H), 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.82 (d, J = 5.6 Hz, 2H, pyridine-H), 4.75 (s, 2H, CH$$2$$), 7.60–7.55 (m, 2H, aromatic-H).
- 13C NMR : δ 165.2 (C=O), 153.1 (thiadiazole-C), 150.3 (pyridine-C), 135.6–122.4 (aromatic-C).
- HRMS (ESI+) : m/z calc. for C$${14}$$H$${11}$$N$$4$$O$$2$$S [M+H]+: 307.0521; found: 307.0524.
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (MeCN/H$$_2$$O + 0.1% TFA, 70:30).
- TGA/DSC : Decomposition onset at 220°C, confirming thermal stability.
Challenges and Mitigation Strategies
Solubility Issues
The benzo[c]thiadiazole core exhibits limited solubility in common organic solvents. Strategies include:
Byproduct Formation
- N-Acylation of Pyridine : Minimized by using a slight excess of amine (1.1–1.2 equiv) and low temperatures.
- Hydrolysis of Acid Chloride : Additives like molecular sieves absorb moisture.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for acid chloride formation, achieving 85% yield with <1% impurities. Patent literature highlights the compound’s role as a kinase inhibitor intermediate, driving demand for robust, scalable methods.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include 1,3,4-thiadiazole-2-carboxamides () and imidazo[2,1-b]thiazole-5-carboxamides (). Key distinctions arise in the core heterocycle and substituent patterns:
Key Observations:
- Substituent Effects: Pyridin-4-ylmethyl may improve solubility compared to bulky aryl groups (e.g., 18q’s dimethoxyphenyl) but could reduce membrane permeability in drug contexts. Fluorinated analogs (e.g., ND-11543) show enhanced bioavailability .
Biological Activity
N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the thiadiazole and pyridine moieties, suggest a diverse range of pharmacological effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 369.46 g/mol. The compound's structure includes:
- Thiadiazole Ring : Known for its antibacterial and antifungal properties.
- Pyridine Moiety : Associated with anticancer activities.
- Carboxamide Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against S. aureus and E. coli | |
| 1,3,4-thiadiazole derivatives | Antifungal against C. albicans |
In vitro studies have shown that this compound demonstrates potent activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Pyridine-containing compounds are known to target various cellular pathways involved in cancer progression.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | |
| Anticancer | Inhibits hypoxia-inducible factors (HIFs) |
In a study analyzing various thiadiazole derivatives, this compound showed significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics.
Study 2: Cancer Cell Line Testing
In another investigation focusing on its anticancer properties, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). Results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being elucidated through flow cytometry assays.
Q & A
Q. What are the recommended synthetic routes for N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and what critical parameters influence reaction yields?
The synthesis typically involves coupling a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with pyridin-4-ylmethanamine. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an intermediate acyl chloride or active ester .
- Amide bond formation under inert atmospheres (e.g., nitrogen) in solvents such as DMF or dichloromethane, with temperature control (0–25°C) to minimize side reactions .
- Critical parameters: Solvent polarity, reaction time (6–24 hours), and stoichiometric ratios (1:1.2 carboxylic acid:amine) to maximize yields (reported 60–75% in related compounds) .
Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or dichloromethane | Higher polarity improves solubility |
| Temperature | 0–25°C | Prevents decomposition |
| Catalyst | EDC/HOBt | Enhances coupling efficiency |
Q. How can researchers characterize the molecular structure of this compound, and what spectral data are critical for confirmation?
Structural confirmation requires multi-technique analysis:
- NMR spectroscopy : ¹H and ¹³C NMR to identify protons on the pyridinylmethyl group (δ 8.5–8.7 ppm for aromatic protons) and the benzo[c][1,2,5]thiadiazole core (δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₁N₄OS₂: 331.04) .
- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the thiadiazole ring and amide bond geometry .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve scalability and purity for multi-gram synthesis?
- Solvent selection : Replace DMF with toluene for easier post-reaction purification via extraction .
- Catalyst screening : Test alternatives like HATU for faster coupling kinetics .
- Workflow adjustments : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) for ≥95% purity .
- Yield challenges : Contamination by unreacted starting materials (monitored via TLC) often reduces scalability; iterative recrystallization improves purity .
Q. What strategies resolve contradictory data in pharmacological studies, such as variable IC₅₀ values across cell lines?
Contradictions may arise from:
- Cell line heterogeneity : Differences in membrane permeability (e.g., P-gp expression) or metabolic activity .
- Assay conditions : pH, serum content, or incubation time affecting compound stability. Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
Q. How does structural modification of the pyridinylmethyl group influence bioactivity and selectivity?
- Case study : Replacing pyridin-4-ylmethyl with pyridin-3-ylmethyl reduces anticancer activity (IC₅₀ increases from 2.1 μM to 8.7 μM in MCF-7), suggesting steric or electronic effects at the binding site .
- Computational modeling : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the pyridine nitrogen and kinase active sites (e.g., EGFR) .
Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridin-4-ylmethyl | High kinase inhibition | |
| Pyridin-3-ylmethyl | Reduced potency | |
| Benzyl substitution | Loss of antimicrobial activity |
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), or basic (0.1 M NaOH) conditions, followed by LC-MS/MS to identify degradation products .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
